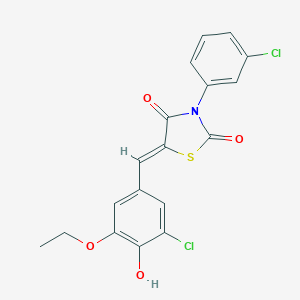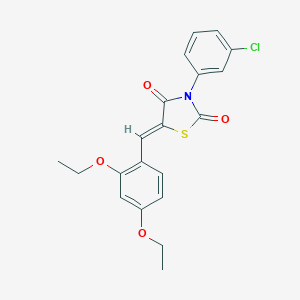![molecular formula C21H20N2O4S B301269 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and belongs to the class of thiazolidinone derivatives. BZML has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of BZML is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. BZML has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects
BZML has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms. In addition, BZML has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BZML has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. BZML is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of BZML is its low solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BZML. One potential direction is the development of BZML derivatives with improved solubility and bioavailability. Another direction is the investigation of BZML's potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and diabetes. Further studies are also needed to elucidate the mechanism of action of BZML and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of BZML involves the condensation of 4-ethoxyaniline and 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction results in the formation of BZML as a yellow solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BZML has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. BZML has also been studied for its neuroprotective effects and its ability to inhibit the growth of certain microorganisms.
Propriétés
Nom du produit |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C21H20N2O4S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O4S/c1-3-23-20(24)19(12-14-5-10-17-18(11-14)27-13-26-17)28-21(23)22-15-6-8-16(9-7-15)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-12-,22-21? |
Clé InChI |
HOLKFDWHQNCIKH-HKRQWEHGSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
SMILES canonique |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)

![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)
![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)
